2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: is a chemical compound with the following properties:
Molecular Formula: CHClNOS
Molecular Weight: 503.473 g/mol
CAS Number: 476484-93-2
Preparation Methods
Synthetic Routes: Although detailed synthetic routes for this compound are not widely available, it can be synthesized through organic reactions involving chlorination, sulfanylation, and cyclization. The specific steps may vary, but a general outline could include:
Chlorination: Introduce chlorine atoms to a suitable precursor compound.
Sulfanylation: Replace a hydrogen atom with a sulfanyl group (R-SH).
Cyclization: Form the thieno[2,3-d]pyrimidine ring.
Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes. proprietary information often limits public access to precise details.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield products with reduced sulfur or nitrogen atoms.
Substitution: Substitution reactions may occur at the chlorinated benzyl group or the sulfanyl group.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).
Sulfanylation: Sulfur sources (e.g., thiols or disulfides) in the presence of suitable catalysts.
Cyclization: Heat or acid-catalyzed cyclization conditions.
Major Products: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
This compound has diverse applications:
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations focus on potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It may find use in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets and pathways involve interactions with cellular receptors, enzymes, or signaling cascades.
Comparison with Similar Compounds
- 2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
These comparisons highlight the uniqueness of our compound
Properties
Molecular Formula |
C16H14Cl2N2OS2 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14Cl2N2OS2/c1-8-9(2)23-14-13(8)15(21)20(3)16(19-14)22-7-10-11(17)5-4-6-12(10)18/h4-6H,7H2,1-3H3 |
InChI Key |
GASJSDAMVUXOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)C)C |
Origin of Product |
United States |
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